2-Chloro-6-formylnicotinonitrile
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Overview
Description
2-Chloro-6-formylnicotinonitrile is a heterocyclic compound with the molecular formula C₇H₃ClN₂O and a molecular weight of 166.57 g/mol . This compound is a derivative of nicotinonitrile, featuring a chloro substituent at the 2-position and a formyl group at the 6-position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Chloro-6-formylnicotinonitrile typically involves the chlorination of 6-formylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions . The reaction proceeds with the substitution of the hydrogen atom at the 2-position of the pyridine ring with a chlorine atom, yielding this compound. Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-formylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles to form imines, oximes, or hydrazones.
Scientific Research Applications
2-Chloro-6-formylnicotinonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-6-formylnicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions with the enzyme’s active site .
Comparison with Similar Compounds
2-Chloro-6-formylnicotinonitrile can be compared with other nicotinonitrile derivatives such as:
2-Chloronicotinonitrile: Lacks the formyl group, making it less reactive in condensation reactions.
6-Formylnicotinonitrile: Lacks the chloro group, reducing its potential for nucleophilic substitution reactions.
2-Bromo-6-formylnicotinonitrile: Similar to this compound but with a bromo substituent, which may exhibit different reactivity and binding properties due to the larger atomic radius of bromine compared to chlorine.
Properties
IUPAC Name |
2-chloro-6-formylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIBXAKTGXFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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